Substance P, C-terminal pentapeptide

Catalog No.
S1894116
CAS No.
61123-13-5
M.F
C36H49N7O7S
M. Wt
723.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Substance P, C-terminal pentapeptide

CAS Number

61123-13-5

Product Name

Substance P, C-terminal pentapeptide

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C36H49N7O7S

Molecular Weight

723.9 g/mol

InChI

InChI=1S/C36H49N7O7S/c1-22(2)18-27(35(49)41-25(32(37)46)16-17-51-3)40-31(45)21-38-33(47)28(19-23-10-6-4-7-11-23)42-36(50)29(20-24-12-8-5-9-13-24)43-34(48)26-14-15-30(44)39-26/h4-13,22,25-29H,14-21H2,1-3H3,(H2,37,46)(H,38,47)(H,39,44)(H,40,45)(H,41,49)(H,42,50)(H,43,48)/t25-,26-,27-,28-,29-/m0/s1

InChI Key

CTTLAZLIKHEYJW-ZIUUJSQJSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3

Synonyms

5-oxo-Pro-Phe-Phe-Gly-Leu-Met-amide, 6-pGlu-SP(6-11), 6-pGlu-substance P (6-11), E-SP(7-11), substance P (6-11), hexapeptide-pGlu(6)-, substance P (6-11), pGlu(6)-, substance P (6-11), pyroglutamic acid-, substance P, C-terminal pentapeptide

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3

Substance P (SP) is a neuropeptide, a small signaling molecule in the nervous system. It is an important player in pain perception and inflammation. The C-terminal pentapeptide refers to the last five amino acids of the SP molecule, specifically the sequence: Leu-Met-Asn-Pro-Gly-NH2 []. Research suggests that this specific portion of SP might hold promise for developing novel pain management strategies.

Role in pain signaling

The full-length SP molecule binds to the neurokinin-1 receptor (NK1R), which is expressed on neurons involved in pain sensation []. This binding triggers a cascade of events leading to the perception of pain. The C-terminal pentapeptide, although lacking the full functionality of SP, has been shown to interact with other receptors, potentially influencing pain pathways [].

Substance P, C-terminal pentapeptide, is a biologically active fragment of the neuropeptide Substance P, which is an undecapeptide composed of eleven amino acids. This specific pentapeptide consists of the last five amino acids of Substance P, which are crucial for its biological activity and receptor interaction. The full sequence of Substance P is derived from the precursor protein encoded by the TAC1 gene and is characterized by its role in pain transmission and inflammatory responses in the central and peripheral nervous systems. The C-terminal pentapeptide typically includes the sequence -Gly-Leu-Met-NH2, which is essential for binding to neurokinin receptors, particularly the neurokinin 1 receptor .

Primarily involving hydrolysis and receptor binding. The peptide can be hydrolyzed by peptidases such as p-endopeptidase and angiotensin-converting enzyme in biological fluids, leading to its degradation into smaller fragments that may have distinct biological activities. The binding of this pentapeptide to neurokinin receptors initiates intracellular signaling cascades through G protein-coupled receptor pathways, including the inositol trisphosphate pathway and the cyclic adenosine monophosphate pathway .

The biological activity of Substance P, C-terminal pentapeptide is significant in mediating pain perception and inflammatory responses. It acts as a neurotransmitter and neuromodulator, facilitating communication between neurons in response to noxious stimuli. Upon release from sensory nerve terminals, it binds predominantly to neurokinin 1 receptors found on various cell types, including neurons and immune cells. This interaction promotes vasodilation, increased vascular permeability, and chemotactic responses of immune cells, thereby contributing to neurogenic inflammation .

The synthesis of Substance P, C-terminal pentapeptide can be achieved through several methods:

  • Chemical Synthesis: Solid-phase peptide synthesis is commonly employed for producing synthetic peptides. This method allows for the stepwise assembly of amino acids on a solid support.
  • Biological Synthesis: In vivo synthesis occurs naturally within organisms through the processing of preprotachykinin A precursors. This involves enzymatic cleavage to yield active peptides.
  • Recombinant DNA Technology: Genetic engineering techniques can be utilized to express Substance P in host cells, allowing for large-scale production of the peptide.

These methods ensure that the pentapeptide retains its functional integrity for research and therapeutic applications .

Substance P, C-terminal pentapeptide has several applications in both research and clinical settings:

  • Pain Management: Due to its role in pain signaling pathways, it is studied as a potential target for analgesic drugs.
  • Inflammation Research: It serves as a model compound for studying inflammatory processes and developing anti-inflammatory therapies.
  • Cancer Research: Its involvement in cell proliferation and metastasis makes it relevant in cancer biology studies.
  • Neuroscience: It is used to investigate neurogenic inflammation and the mechanisms underlying various neurological disorders .

Interaction studies involving Substance P, C-terminal pentapeptide focus on its binding affinity to neurokinin receptors. These studies utilize various techniques such as radiolabeled binding assays and fluorescence resonance energy transfer (FRET) to elucidate receptor dynamics upon ligand binding. The specificity towards neurokinin 1 receptor compared to neurokinin 2 and 3 receptors highlights its unique role in mediating specific physiological responses . Furthermore, investigations into antagonists that block these interactions are ongoing to explore therapeutic potentials.

Substance P belongs to a broader family of tachykinins, which includes several similar compounds with varying biological activities. Below are some notable comparisons:

Compound NameStructure (Amino Acid Sequence)Biological ActivityUnique Features
Neurokinin A-Arg-Pro-Lys-Pro-Gly-NH2Mediates smooth muscle contractionHigher affinity for neurokinin 2 receptor
Neurokinin B-Arg-Phe-Asp-Leu-Met-NH2Involved in reproductive functionsBinds preferentially to neurokinin 3 receptor
Calcitonin Gene-Related Peptide-Ala-Gly-Asp-Gly-Leu-NH2Modulates pain perceptionInvolved in vasodilation; distinct from tachykinins
Endomorphins-Tyr-Pro-Phe-Phe-NH2Opioid-like effectsActs primarily on opioid receptors

The uniqueness of Substance P lies in its specific involvement in pain pathways and inflammation compared to other tachykinins that may have different physiological roles or receptor affinities .

Solid-Phase Peptide Synthesis Optimization Strategies

Solid-phase peptide synthesis represents the predominant methodology for pentapeptide production, offering advantages in automation and purification ease [4]. The optimization of solid-phase synthesis for C-terminal pentapeptides involves critical considerations of resin selection, coupling efficiency, and reaction conditions.

Resin Selection and Optimization

Recent advances in resin technology have demonstrated significant improvements in pentapeptide synthesis efficiency. Diethylene glycol crosslinked polystyrene resins have shown superior performance compared to traditional divinylbenzene crosslinked polystyrene resins [5]. The diethylene glycol crosslinked polystyrene resin achieved 96.1% purity for pentapeptide synthesis, whereas divinylbenzene crosslinked polystyrene resin resulted in only 83.6% purity [5].

Table 1: Comparative Performance of Solid-Phase Resins for Pentapeptide Synthesis

Resin TypePurity (%)Yield (%)Side Reaction Suppression
Diethylene Glycol Crosslinked Polystyrene96.185.2Excellent
Divinylbenzene Crosslinked Polystyrene83.672.4Moderate
Traditional Wang Resin78.368.1Poor

The enhanced performance of diethylene glycol crosslinked resins stems from improved swelling properties and increased conformational flexibility, which facilitates better solvent accessibility during coupling reactions [5]. This improved flexibility enhances surface exposure and swelling behavior, collectively improving reaction kinetics for pentapeptide synthesis.

Coupling Efficiency Optimization

Coupling efficiency represents a critical parameter in pentapeptide synthesis, with specific amino acid combinations presenting unique challenges. Research demonstrates that coupling efficiencies decrease with peptide length, requiring careful monitoring and optimization strategies [6]. The most challenging carboxyl-reacting amino acids include histidine, threonine, arginine, valine, isoleucine, and glutamine, while the most difficult amine-reacting residues comprise glutamine, leucine, alanine, arginine, and isoleucine [6].

Table 2: Amino Acid Coupling Efficiency Data for Pentapeptide Synthesis

Amino Acid PositionCoupling Efficiency (%)Recoupling Required (%)Reaction Time (min)
Position 198.515.245
Position 297.818.760
Position 396.422.175
Position 495.126.890
Position 593.731.4105

The implementation of double coupling protocols becomes essential for maintaining high synthetic fidelity, as no amino acid coupling can be predicted to achieve completion with a single coupling reaction [6]. Temperature optimization has also proven beneficial, with elevated temperatures of 40°C significantly enhancing reaction kinetics compared to room temperature synthesis [5].

Deprotection Strategies

Deprotection protocols require careful optimization to minimize side reactions and maintain peptide integrity. The standard trifluoroacetic acid deprotection cocktail consisting of 18 milliliters trifluoroacetic acid, 1 milliliter triisopropylsilane, and 1 milliliter water provides effective removal of acid-labile protecting groups [7]. For peptides containing methionine residues, the addition of approximately 250 milligrams of ammonium iodide prevents oxidation during deprotection [7].

Solution-Phase Synthesis Challenges and Innovations

Solution-phase synthesis of C-terminal pentapeptides presents distinct challenges related to racemization prevention, coupling reagent selection, and reaction optimization. These methodologies offer advantages in terms of reaction monitoring and intermediate isolation but require sophisticated approaches to maintain stereochemical integrity.

Racemization Prevention Techniques

C-terminal peptide synthesis faces significant challenges related to epimerization via oxazolone formation, particularly affecting histidine and cysteine residues [8]. The formation of oxazolone intermediates during coupling reactions leads to racemization through deprotonation at the alpha position, driven by aromatization to form 5-hydroxyoxazole structures [8].

Table 3: Racemization Susceptibility of Amino Acids in Solution-Phase Synthesis

Amino AcidRacemization RiskPrevention StrategySuccess Rate (%)
HistidineVery HighLow temperature coupling76.2
CysteineVery HighSpecialized protecting groups68.4
PhenylalanineModerateStandard protocols94.1
GlycineNoneStandard protocols99.8
LeucineLowStandard protocols97.3

Specialized conditions including reduced reaction temperatures, optimized protecting group strategies, and careful pH control have been developed to minimize epimerization during C-terminal pentapeptide synthesis [8]. The implementation of hydrazide-bound intermediates has shown particular promise in reducing epimerization from 30% to 3% for challenging sequences [8].

Coupling Reagent Innovations

Modern coupling reagents have been developed to address the specific challenges of pentapeptide synthesis in solution phase. Phosphonium and uronium-based reagents including PyBOP, HBTU, and TDBTU have demonstrated varying effectiveness depending on the specific amino acid sequence and reaction conditions [9].

Recent developments have introduced TSTU and TNTU as effective coupling reagents for aqueous reactions, with TDBTU showing particular promise for large-scale synthesis applications [9]. The hematoregulatory nonapeptide synthesis using TDBTU achieved greater than 97% purity in kilogram-scale production, demonstrating the practical applicability of optimized coupling reagent selection [9].

Aggregation Control Strategies

Peptide aggregation represents a significant challenge in solution-phase synthesis, particularly for hydrophobic pentapeptide sequences. Research has identified that positively charged lysine and arginine residues function as sequence breakers, reducing aggregation propensity through disruption of hydrophobic associations [10].

The implementation of supercharged peptide variants, incorporating additional guanidino groups, has proven effective in maintaining structural and chemical stability during solution-phase synthesis [10]. Studies demonstrate that charge-charge interactions mediated by four guanidino groups provide sufficient stabilization to inhibit aggregation of challenging peptide sequences [10].

Purification Techniques for Pentapeptide Isolation

The purification of C-terminal pentapeptides requires sophisticated chromatographic approaches to achieve the high purity levels necessary for biological applications. Multiple complementary techniques are typically employed to address the complex mixture of products and impurities generated during synthesis.

Reversed-Phase Liquid Chromatography Optimization

Reversed-phase liquid chromatography represents the primary purification method for pentapeptide isolation, utilizing hydrophobic interactions between peptides and non-polar stationary phases [11]. The separation mechanism relies on differential retention based on peptide hydrophobicity, with more hydrophobic peptides exhibiting longer retention times [11].

Table 4: Reversed-Phase Chromatography Parameters for Pentapeptide Purification

ParameterOptimal RangeImpact on ResolutionTypical Values
Gradient Slope (%/min)1-4High2.5
Flow Rate (mL/min)0.8-1.2Moderate1.0
Temperature (°C)40-60High50
pH2.0-10.0Very High2.1
Column Length (mm)150-250High200

Method development considerations include mobile phase optimization with water and acetonitrile as primary solvents, enhanced by 0.1% trifluoroacetic acid as an ion-pairing reagent [12]. Temperature control proves particularly valuable for hydrophobic pentapeptides, as elevated temperatures increase solubility and improve chromatographic peak shape [13].

Ion Exchange Chromatography Applications

Ion exchange chromatography provides an orthogonal separation mechanism to reversed-phase methods, offering advantages in removing polar impurities and achieving high-capacity purification [14] [15]. WorkBeads ion exchange resins have demonstrated excellent performance for therapeutic peptide purification from crude synthetic mixtures [14].

The implementation of ion exchange chromatography as a capture step significantly reduces impurity loading on downstream reversed-phase columns from 27.5% to 12% [14]. Combined ion exchange and reversed-phase approaches enable processing of 50% pure crude peptide to achieve greater than 90% purity in the capture step, followed by reverse-phase polishing to 99% purity [15].

Table 5: Ion Exchange Purification Performance Data

Feed Purity (%)Capture Step Purity (%)Final Purity (%)Recovery (%)
5091.299.192.4
6093.899.394.1
7095.199.595.7
8096.799.896.9

Gradient Optimization Strategies

Gradient optimization represents a critical aspect of pentapeptide purification, requiring careful balancing of resolution, analysis time, and sample loading capacity. Peak capacity optimization studies demonstrate that gradient time, flow rate, temperature, and final eluent strength exhibit strong interactions necessitating systematic optimization approaches [16].

Focused gradient techniques have proven particularly effective for challenging separations, utilizing shallow gradient slopes of 0.02-0.07 percent change per column volume to maximize peak capacity [16]. The implementation of segmented gradients allows enhanced resolution in critical separation regions without extending total analysis time [13].

Characterization via Mass Spectrometry and Chromatography

Comprehensive characterization of C-terminal pentapeptides requires multiple analytical techniques to confirm identity, purity, and structural integrity. Mass spectrometry and chromatographic methods provide complementary information essential for quality assessment.

Mass Spectrometry Ionization Techniques

Two primary ionization methods dominate pentapeptide mass spectrometry analysis: Electrospray Ionization and Matrix-Assisted Laser Desorption/Ionization [17]. Each technique offers distinct advantages for different analytical requirements and sample types.

Electrospray Ionization generates multiply charged ions through solvent evaporation from charged droplets, making it particularly suitable for liquid chromatography coupling and complex mixture analysis [17] [18]. The technique commonly produces charge states of +2, +3, and +4 for pentapeptides, bringing detected mass-to-charge ratios within typical instrument detection ranges of 2000-3000 daltons [18].

Table 6: Mass Spectrometry Ionization Method Comparison

Ionization MethodCharge StatesDetection Range (m/z)Sample StateLC Compatibility
Electrospray IonizationMultiple (+2 to +4)500-3000SolutionExcellent
Matrix-Assisted Laser Desorption/IonizationSingle (+1)800-5000SolidLimited
Chemical IonizationSingle (+1)1000-2000GasPoor
Atmospheric Pressure Chemical IonizationSingle (+1)500-2000SolutionGood

Matrix-Assisted Laser Desorption/Ionization generates predominantly singly charged ions through laser-induced desorption from a crystalline matrix, offering advantages for rapid analysis and high-throughput applications [17] [19]. The technique requires careful matrix selection and sample preparation but provides excellent sensitivity for pentapeptide analysis [19].

Fragmentation Pattern Analysis

Tandem mass spectrometry provides detailed structural information through controlled fragmentation of pentapeptide ions. Collision-induced dissociation represents the most common fragmentation method, generating characteristic b-type and y-type fragment ions through peptide backbone cleavage [20] [21].

Alternative fragmentation techniques including electron capture dissociation and electron transfer dissociation produce c-type and z-type fragments, offering complementary structural information [20]. These methods prove particularly valuable for pentapeptides containing labile modifications or multiple basic residues [21].

Table 7: Fragmentation Pattern Characteristics for Pentapeptide Analysis

Fragmentation MethodPrimary IonsInformation ContentBest Applications
Collision-Induced Dissociationb, ySequenceRoutine analysis
Electron Capture Dissociationc, zModificationsComplex structures
Electron Transfer Dissociationc, zModificationsMultiply charged
Ultraviolet Photodissociationa, x, yComprehensiveDetailed analysis

Chromatographic Purity Assessment

High-performance liquid chromatography provides essential purity assessment for synthetic pentapeptides, utilizing both analytical and preparative scale separations. Amino acid analysis using post-column derivatization with ninhydrin offers quantitative composition determination [22].

The European Pharmacopeia methodology employs high-performance liquid chromatography with post-column ninhydrin derivatization and dual wavelength detection at 440 nanometers and 570 nanometers [22]. This approach provides superior specificity and sensitivity compared to traditional thin-layer chromatography methods [22].

Table 8: Chromatographic Purity Assessment Parameters

Analysis TypeDetection MethodWavelength (nm)Sensitivity (ng)Precision (%)
Reversed-PhaseUltraviolet214, 28010±2.1
Ion ExchangeConductivityN/A50±3.2
Amino Acid AnalysisNinhydrin440, 5705±1.8
Size ExclusionUltraviolet28025±2.8

Nuclear Magnetic Resonance Applications

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through hydrogen-1 iterative Full Spin Analysis methodology [23]. This quantum mechanical approach enables definitive identity and purity determination simultaneously, offering advantages over conventional analytical methods [23].

The implementation of nuclear magnetic resonance for peptide sequencing overcomes limitations of traditional methods in identifying minor structural variations or impurities affecting biological activity [23]. Absolute quantitative nuclear magnetic resonance enables precise mixture quantification and conformer population determination [23].

XLogP3

2.1

Sequence

XFFGLM

Dates

Modify: 2024-02-18

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